4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
CAS No.:
Cat. No.: VC16246788
Molecular Formula: C15H9BrFNO2
Molecular Weight: 334.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9BrFNO2 |
|---|---|
| Molecular Weight | 334.14 g/mol |
| IUPAC Name | 4-[(4-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H9BrFNO2/c16-10-5-4-8(12(17)7-10)6-9-2-1-3-11-13(9)15(20)18-14(11)19/h1-5,7H,6H2,(H,18,19,20) |
| Standard InChI Key | GZJXSRSENJQZIV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)Br)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[(4-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione. Its molecular formula is C₁₅H₉BrFNO₂, with a molecular weight of 342.14 g/mol . The structure comprises an isoindole-1,3-dione core (phthalimide) linked via a methylene bridge to a 4-bromo-2-fluorophenyl group. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Structural Characterization
X-ray crystallography data for analogous compounds, such as 2-(4-bromobenzyl)isoindoline-1,3-dione (PubChem CID: 893620), reveal planar phthalimide rings with dihedral angles of 85.2° between the isoindole and aryl groups . The bromine and fluorine substituents in the target compound are expected to enhance crystallinity due to halogen bonding, as observed in similar structures .
Table 1: Key Structural Parameters of Halogenated Phthalimide Derivatives
Synthesis and Synthetic Routes
General Synthesis Strategy
The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to attach the halogenated benzyl group to the phthalimide core. For example, 2-(4-bromobenzyl)isoindoline-1,3-dione is synthesized by reacting phthalic anhydride with 4-bromobenzylamine under reflux in acetic acid . Adapting this method, 4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione could be synthesized using 4-bromo-2-fluorobenzylamine, though the fluorine atom may necessitate modified reaction conditions to avoid defluorination .
Optimization Challenges
Fluorine’s electronegativity can deactivate the benzylamine, requiring catalysts like boron trifluoride etherate to enhance electrophilicity . Additionally, competing side reactions—such as the formation of N-alkylated byproducts—must be controlled through careful temperature modulation (60–80°C) and stoichiometric excess of phthalic anhydride .
Physicochemical Properties
Solubility and Stability
The compound is anticipated to exhibit low solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies on analogous brominated phthalimides indicate decomposition temperatures above 200°C, with halogen loss observed at 250°C .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretches at ~1770 cm⁻¹ and aromatic C-Br/C-F vibrations at 650–750 cm⁻¹ .
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¹H NMR (DMSO-d₆): Aromatic protons resonate at δ 7.6–8.2 ppm, with the methylene bridge appearing as a singlet at δ 4.8–5.2 ppm .
Pharmacological and Industrial Applications
Kinase Inhibition
Brominated phthalimides demonstrate inhibitory activity against kinases such as BRAF and CDK2 . The fluorine atom in the 2-position may enhance binding affinity to hydrophobic enzyme pockets, as seen in fluorinated kinase inhibitors like vemurafenib .
Material Science Applications
Halogenated phthalimides serve as precursors for thermally stable polymers. The bromine atom facilitates radical polymerization, while fluorine improves dielectric properties .
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